N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-acetamide
Overview
Description
“N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-acetamide” is a complex organic compound. It is also known as Tetracosanamide . The compound has a molecular formula of C48H96N2O11S and an average mass of 909.348 Da .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It has a double-bond stereo and 7 of 7 defined stereocentres . The presence of the sulfo-beta-D-galactopyranosyl group indicates that it is a type of glycolipid .Physical and Chemical Properties Analysis
The compound has an average mass of 909.348 Da and a monoisotopic mass of 908.673462 Da . It is supplied as a solid .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Mucin Fragments : This compound has been used in the synthesis of mucin fragments, which are essential for understanding and replicating the properties of mucins in biological systems. For instance, research by Jain, Piskorz, and Matta (1995) focused on synthesizing O-sulfo and O-methyl derivatives of similar compounds as potential substrates for sulfotransferases, an important enzyme in mucin biosynthesis (Jain, Piskorz, & Matta, 1995).
Glycosylation Reactions : The compound has been integral in studies involving glycosylation reactions, which are crucial for the formation of glycosidic bonds in carbohydrates. For example, a study by Rochepeau-Jobron and Jacquinet (1997) utilized similar compounds in the synthesis of dermatan sulfate fragments (Rochepeau-Jobron & Jacquinet, 1997).
Antioxidant Activity and Coordination Complexes
Antioxidant Studies : Research has also explored the antioxidant properties of compounds with structural similarities. For example, Chkirate et al. (2019) studied pyrazole-acetamide derivatives for their antioxidant activity, highlighting the relevance of such structures in pharmacological research (Chkirate et al., 2019).
Formation of Coordination Complexes : The compound has been used in the formation of coordination complexes, which are vital in understanding molecular interactions and bonding. For instance, the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives have been reported, demonstrating the potential for complex formation and its implications in chemistry (Chkirate et al., 2019).
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H49NO11S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(30)20(27-19(2)29)18-36-26-24(32)25(38-39(33,34)35)23(31)22(17-28)37-26/h15-16,20-26,28,30-32H,3-14,17-18H2,1-2H3,(H,27,29)(H,33,34,35)/b16-15+/t20-,21+,22+,23-,24+,25-,26+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKSJJXQJVKQHP-MSZSJPIVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)NC(=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49NO11S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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